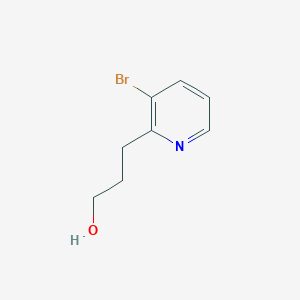

3-(3-Bromopyridin-2-yl)propan-1-ol

Description

3-(3-Bromopyridin-2-yl)propan-1-ol (CAS 1849295-28-8) is a brominated pyridine derivative with the molecular formula C₈H₁₀BrNO and a molecular weight of 216.08 g/mol . The compound features a pyridine ring substituted with a bromine atom at the 3-position and a propanol chain at the 2-position. This structure makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

3-(3-bromopyridin-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-3-1-5-10-8(7)4-2-6-11/h1,3,5,11H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBOSGUCNGURSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCCO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopyridin-2-yl)propan-1-ol typically involves the bromination of 3-pyridinol followed by a series of reactions to introduce the propanol group. One common method includes the following steps:

Bromination: 3-pyridinol is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst to introduce the bromine atom at the 3-position.

Alkylation: The brominated intermediate is then subjected to alkylation using a suitable alkylating agent to introduce the propanol group.

Industrial Production Methods

Industrial production of 3-(3-Bromopyridin-2-yl)propan-1-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopyridin-2-yl)propan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of de-brominated pyridine derivatives.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromopyridin-2-yl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromopyridin-2-yl)propan-1-ol depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and the hydroxyl group play crucial roles in its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The structural and functional similarities of 3-(3-Bromopyridin-2-yl)propan-1-ol to other pyridine-based alcohols are analyzed below. Key differences include substituent positions, halogen or functional group variations, and molecular weights.

Structural Analogues with Bromine Substitution

3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol

- CAS: Not provided.

- Molecular Formula: C₈H₆BrNO.

- Key Differences: Bromine is at the 5-position on the pyridine ring. The propanol chain is replaced by a prop-2-yn-1-ol group (terminal alkyne and alcohol).

- Implications : The alkyne group enhances reactivity for click chemistry, while bromine positioning affects electronic properties .

2-Bromo-6-(hydroxymethyl)pyridin-3-ol

- CAS: Not provided.

- Molecular Formula: C₆H₅BrNO₂.

- Key Differences :

- Bromine at the 2-position; hydroxymethyl (-CH₂OH) and hydroxyl (-OH) groups at the 6- and 3-positions.

Analogues with Amino and Fluorine Substitutions

3-(2-Aminopyridin-3-yl)propan-1-ol

- CAS : 89226-78-6.

- Molecular Formula : C₈H₁₂N₂O.

- Molecular Weight : 152.19 g/mol.

- Key Differences: Amino group (-NH₂) replaces bromine at the 2-position.

- Implications: The amino group enhances nucleophilicity, making it suitable for coupling reactions. Priced at $400/g (1 g) .

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

Non-Pyridine Brominated Analogues

3-(2-Bromophenyl)propan-1-ol

Biological Activity

3-(3-Bromopyridin-2-yl)propan-1-ol is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a bromine atom and a hydroxyl group. This compound has been studied for its biological activity, particularly its interactions with enzymes and receptors, which may lead to therapeutic applications.

Mechanisms of Biological Activity

Research indicates that 3-(3-Bromopyridin-2-yl)propan-1-ol can modulate enzyme activity and receptor interactions. The compound's functional groups enable it to participate in biochemical interactions critical for drug development. Some key findings include:

- Enzyme Modulation : Studies suggest that the compound may act as an inhibitor or modulator of specific enzymes, impacting their catalytic activity.

- Receptor Interaction : The structural features allow for binding to various receptors, potentially altering signaling pathways in cells.

Enzymatic Studies

A study focused on the interaction of 3-(3-Bromopyridin-2-yl)propan-1-ol with enzymes revealed its potential as a biochemical probe. The compound demonstrated selective inhibition of certain enzymes, suggesting a pathway for therapeutic intervention in diseases where these enzymes are dysregulated.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with structurally similar compounds to highlight unique properties and activities. The following table summarizes key characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-(Pyridin-2-yl)propan-1-ol | Lacks bromine atom | Different reactivity; less electrophilic nature |

| 2-(3-Bromopyridin-2-yl)propan-2-ol | Different positioning of functional groups | Distinct chemical properties due to position change |

| (3-Bromo-5-chloropyridin-2-yl)methanol | Contains chlorine instead of hydroxyl | Varies in reactivity due to different halogen |

| (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol | Contains trifluoromethyl group | Enhanced lipophilicity and altered reactivity |

This comparison illustrates the versatility of 3-(3-Bromopyridin-2-yl)propan-1-ol in research applications compared to similar compounds.

Synthesis and Applications

The synthesis of 3-(3-Bromopyridin-2-yl)propan-1-ol typically involves straightforward organic reactions, which can be optimized for higher yields in industrial settings. Its applications extend beyond medicinal chemistry into materials science, where its unique properties can be harnessed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.